2,2-Difluoro-3-(pyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(pyridin-2-yl)propanoic acid is a fluorinated organic compound characterized by the presence of both fluorine atoms and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at elevated temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Bu4N+F− in DMF are commonly used for substitution reactions.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluoropyridines and other fluorinated derivatives can be obtained through substitution reactions .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(pyridin-2-yl)propanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to these similar compounds, 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid is unique due to the presence of two fluorine atoms and a propanoic acid group. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H7F2NO2 |
---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
2,2-difluoro-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-3-1-2-4-11-6/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
KGKISKKHQYNHTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.